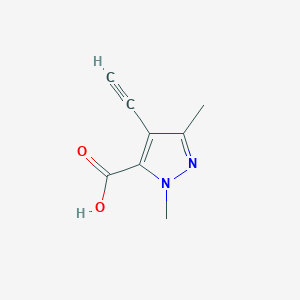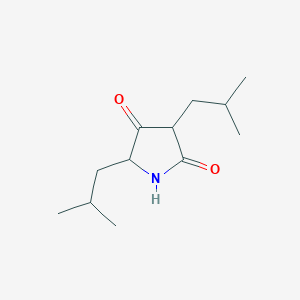
3,5-Diisobutylpyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diisobutylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisobutylpyrrolidine-2,4-dione can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method involves the rearrangement of 3-substituted coumarins to form 3,4-disubstituted pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diisobutylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
3,5-Diisobutylpyrrolidine-2,4-dione has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Diisobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to various cellular responses, including inhibition of microbial growth, modulation of immune responses, and alteration of metabolic pathways .
Comparación Con Compuestos Similares
3,5-Diisobutylpyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A closely related compound with similar biological activities but different substitution patterns.
Tetramic acid derivatives: Compounds with a similar pyrrolidine-2,4-dione core structure but varying side chains and functional groups.
Proline derivatives: Compounds that share the pyrrolidine ring but have different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
3,5-bis(2-methylpropyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C12H21NO2/c1-7(2)5-9-11(14)10(6-8(3)4)13-12(9)15/h7-10H,5-6H2,1-4H3,(H,13,15) |
Clave InChI |
LHRNYUFQFHMAMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=O)C(NC1=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


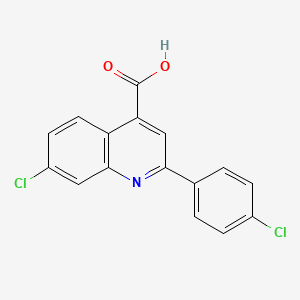
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
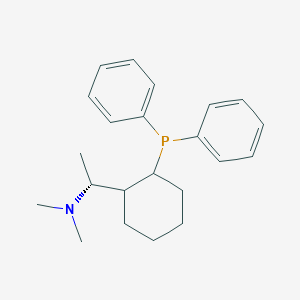
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)
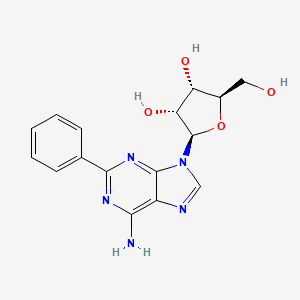
![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
![Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12893881.png)
![6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)](/img/structure/B12893884.png)
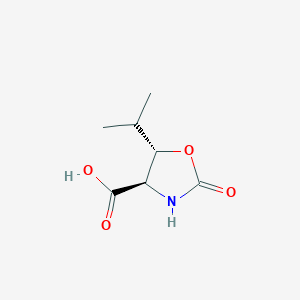

![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
